molecular formula C12H14N2O2 B12877245 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- CAS No. 61194-90-9

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-

Cat. No.: B12877245
CAS No.: 61194-90-9
M. Wt: 218.25 g/mol
InChI Key: IRRXNFSOFBZTAT-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Systematic Naming and Structural Components

The IUPAC name 3-phenyl-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one precisely defines the compound’s heterocyclic core and substitution pattern. The numbering begins at the oxygen atom in the 1,2-oxazol-5-one ring, with critical features including:

  • A five-membered isoxazolone ring (positions 1–5) containing oxygen at position 1 and nitrogen at position 2.
  • A phenyl group at position 3 (C3).
  • A dimethylaminomethyl substituent at position 4 (C4), consisting of a methylene bridge (-CH2-) connected to a dimethylamino group (-N(CH3)2).
Table 1: Molecular descriptors
Property Value/Description
Molecular formula C12H14N2O2
Molecular weight 242.26 g/mol
Ring system 1,2-oxazol-5-one
Key substituents 3-phenyl, 4-(dimethylaminomethyl)

The planar isoxazolone ring adopts slight puckering due to steric interactions between the phenyl and dimethylaminomethyl groups. Bond angles at the heteroatoms deviate from ideal trigonal geometry, with ∠N-O-C measuring 112° and ∠C-N-C at 108° based on analogous structures.

Properties

CAS No.

61194-90-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C12H14N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

IRRXNFSOFBZTAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(NOC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one typically involves the reaction of 3-phenylisoxazol-5(2H)-one with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-phenylisoxazol-5(2H)-one, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.

    Procedure: The starting materials are mixed in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that 5(2H)-Isoxazolone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 0.0048 mg/mL against Staphylococcus aureus and Bacillus mycoides, suggesting its potential as a new antimicrobial agent .
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.0098
  • Anticancer Properties: Preliminary studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in vitro. Further research is needed to explore its mechanisms of action and efficacy against specific cancer types .

Neuroprotective Effects

Emerging research suggests that 5(2H)-Isoxazolone may possess neuroprotective properties. Studies indicate it can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's hydroxymethyl group plays a vital role in scavenging free radicals.

Material Science

In addition to its biological applications, this compound is being explored for use in materials science. Its unique structural characteristics allow it to serve as an intermediate in the synthesis of novel polymers and specialty chemicals, which could lead to advancements in material properties and functionalities .

Antimicrobial Efficacy Study

A study conducted on various derivatives of 5(2H)-Isoxazolone demonstrated enhanced antimicrobial activity against resistant bacterial strains. The findings suggest that modifications to the isoxazolone structure can lead to compounds with improved efficacy against multidrug-resistant organisms.

Cancer Research Findings

In vitro studies have indicated that certain derivatives of this compound induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. Further investigations are underway to evaluate its effectiveness in vivo.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isoxazole ring provides stability and rigidity to the molecule, allowing it to interact with biological targets effectively. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Core Isoxazolone Derivatives

The target compound shares structural homology with several isoxazolone derivatives (Table 1):

Compound Name Substituents (Position) Key Features Reference
5(2H)-Isoxazolone, 3-ethoxy-2-ethyl-4-phenyl 3-ethoxy, 2-ethyl, 4-phenyl Ethyl/ethoxy groups enhance lipophilicity
5(4H)-Isoxazolone, 3-(3-pyridinyl) 3-pyridinyl Pyridine ring introduces π-deficient aromaticity
5(2H)-Isoxazolone, 2-(4-hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methyl 2-piperidinyl carbonyl, 4-isopropyl Piperidine moiety increases H-bonding capacity

Key Observations :

  • Electronic Effects : The phenyl group (target compound) is electron-donating compared to the electron-withdrawing pyridinyl group in 3-(3-pyridinyl) isoxazolone .
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility relative to the ethoxy-ethyl-phenyl derivative, which is more lipophilic .

Functional Group Analogues

Compounds with dimethylamino substituents in different scaffolds provide insights into reactivity:

  • Ethyl 4-(dimethylamino) benzoate: Exhibits higher reactivity in resin polymerization compared to methacrylate-based amines, attributed to the dimethylamino group’s electron-donating nature .
  • Loperamide derivatives: Feature dimethylamino groups in a piperidine framework, enhancing pharmacokinetic properties through increased basicity and membrane permeability .

Physicochemical Properties

  • Polarity: The dimethylamino group increases polarity, as seen in ethyl 4-(dimethylamino) benzoate, which outperforms methacrylate-based amines in resin compatibility .

Biological Activity

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17_{17}H15_{15}N3_{3}O
Molecular Weight293.328 g/mol
CAS Number101670-70-6
DensityNot specified
Melting PointNot available

Research indicates that the biological activity of this compound may involve several mechanisms, including:

  • Antimicrobial Activity : It has been shown to possess antimicrobial properties against various pathogens.
  • Antiviral Effects : Similar compounds in the isoxazolone family have demonstrated antiviral activities, suggesting potential for this compound as well.
  • Cytotoxicity : Studies have indicated that derivatives of isoxazolones can exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study conducted on related isoxazole derivatives showed promising results against bacterial strains. For instance, compounds similar to 5(2H)-Isoxazolone demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.34 to 0.91 μM against Mycobacterium tuberculosis, indicating moderate bioactivity in comparison to established drugs like isoniazid .

Antiviral Activity

Research into N-Heterocycles, which includes isoxazolone derivatives, reveals their potential as antiviral agents. Some studies have reported effective inhibition of viral replication in vitro, with IC50_{50} values significantly lower than those of existing antiviral medications .

Case Studies

  • Antituberculous Activity : In a comparative study, isoxazole derivatives were synthesized and tested for their antituberculous activity against both sensitive and resistant strains of Mycobacterium tuberculosis. The results showed that certain derivatives had enhanced activity compared to traditional treatments .
  • Cytotoxicity Assessment : A series of substituted phenyl analogues were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the molecular structure could lead to increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for therapeutic development .

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